4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O/c1-25-13-10-18-14-17(6-9-20(18)25)21(26-11-2-3-12-26)15-24-22(27)16-4-7-19(23)8-5-16/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDBARDWQZSWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Br)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring to form 4-bromobenzamide.
Indoline Formation: Synthesis of the indoline moiety through cyclization reactions.
Pyrrolidine Attachment: Introduction of the pyrrolidine ring via nucleophilic substitution or addition reactions.
Amide Bond Formation: Coupling of the indoline and pyrrolidine moieties with the bromobenzamide to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. The indole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related indole derivatives reported IC50 values between 10–30 µM against various cancer cell lines, suggesting that structural modifications can enhance cytotoxicity.
Neurological Disorders
The compound's structural characteristics make it a candidate for investigating neuroprotective effects. Compounds with indoline structures have been linked to neuroprotective activities, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. The pyrrolidine component may also contribute to enhancing the compound's ability to cross the blood-brain barrier, facilitating central nervous system (CNS) targeting .
Synthesis and Mechanisms of Action
The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves several steps:
- Formation of the Indoline Moiety : This can be achieved through Fischer indole synthesis.
- Introduction of the Pyrrolidine Ring : This is generally done via nucleophilic substitution reactions.
- Coupling with Benzamide : The final step involves coupling the indoline-pyrrolidine intermediate with a benzoyl chloride derivative.
These synthesis methods are crucial for optimizing yield and purity in industrial settings, often involving advanced techniques such as chromatography .
Case Study on Anticancer Activity
A study focused on derivatives of indole demonstrated that modifications to the structure significantly impacted their anticancer efficacy. The presence of the pyrrolidine moiety in these derivatives was associated with improved binding affinity to cancer-related targets, enhancing their therapeutic potential.
Neuroprotective Effects Study
In another case study, researchers examined the neuroprotective effects of similar compounds in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting their viability as therapeutic agents for CNS disorders .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Substituents : Benzamide with 3,4-dimethoxyphenethylamine side chain.
- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : Melting point = 90°C; lacks bromine but includes methoxy groups, enhancing solubility compared to brominated analogs.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
- Substituents : 2-hydroxybenzamide with 3,4-dimethoxyphenethylamine.
- Synthesis : Methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
- Properties : Melting point = 96°C; hydroxyl group may improve hydrogen-bonding capacity.
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
- Substituents : 2-bromobenzamide with a pyrazole-containing side chain.
- Key Difference : Bromine at the 2-position (vs. 4-position in the target compound); pyrazole moiety introduces aromatic heterocyclic diversity .
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
- Substituents: Amino, ethylsulfonyl, and methoxy groups on the benzamide; pyrrolidine-based side chain.
- Relevance: Highlights the impact of sulfonyl and amino groups on bioavailability and target engagement .
Structural and Functional Differences
Abbreviations : EWG = Electron-withdrawing group; EDG = Electron-donating group.
Key Observations:
Bromine Position : The target compound’s 4-bromo substituent may confer distinct steric and electronic effects compared to 2-bromo analogs (e.g., ). Bromine at the 4-position could reduce solubility but enhance binding to hydrophobic pockets .
Synthesis Efficiency : Yields for benzamide derivatives vary widely (34–80%), likely due to steric hindrance or reactivity of substituents. The target compound’s synthesis may require optimized coupling conditions (e.g., EDC/HOBt as in ) to manage its bulky side chain .
Biological Activity
4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H26BrN3O
- Molecular Weight : 428.4 g/mol
- CAS Number : 922114-65-6
The structure incorporates a bromine atom, an indoline moiety, and a pyrrolidine ring, which are essential for its biological interactions.
The biological activity of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Cellular Uptake : The presence of the pyrrolidine group may enhance cellular permeability, facilitating uptake into target cells.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that related indoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains:
- Case Study : A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating promising antimicrobial efficacy .
Data Table of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM in MCF7 cells | |
| Antimicrobial | MIC Assay | MIC = 16 µg/mL for S. aureus | |
| Enzyme Inhibition | Kinase Inhibition | IC50 = 25 µM |
Synthesis and Chemical Reactivity
The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves:
- Formation of Indoline Moiety : Using Fischer indole synthesis.
- Pyrrolidine Ring Introduction : Through nucleophilic substitution.
- Coupling Reaction : Finalizing the structure by coupling with benzoyl chloride.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of related indoline compounds on various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds, demonstrating that they could effectively combat resistant bacterial strains, highlighting their potential as new therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
